molecular formula C8H11NOS B13791740 Ethanone, 1-(3-amino-4,5-dimethyl-2-thienyl)- CAS No. 87676-06-0

Ethanone, 1-(3-amino-4,5-dimethyl-2-thienyl)-

Cat. No.: B13791740
CAS No.: 87676-06-0
M. Wt: 169.25 g/mol
InChI Key: IJEFQXHTHWVGTE-UHFFFAOYSA-N
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Description

Ethanone, 1-(3-amino-4,5-dimethyl-2-thienyl)- is a chemical compound with the molecular formula C8H11NOS It belongs to the class of thiazole derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(3-amino-4,5-dimethyl-2-thienyl)- typically involves the reaction of 2-bromo-1-(3-amino-4,5-dimethyl-2-thienyl) ethanone with thiourea or substituted thioamides . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(3-amino-4,5-dimethyl-2-thienyl)- can undergo several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The thienyl ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thienyl derivatives depending on the reagents used.

Scientific Research Applications

Ethanone, 1-(3-amino-4,5-dimethyl-2-thienyl)- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals with anti-inflammatory or anticancer activities.

Mechanism of Action

The mechanism of action of Ethanone, 1-(3-amino-4,5-dimethyl-2-thienyl)- involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thienyl ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects. Specific pathways and targets may vary depending on the application, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 1-(3-amino-4,5-dimethyl-2-thienyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group enhances its potential for hydrogen bonding, while the methyl groups increase its hydrophobicity, affecting its interaction with biological targets.

Properties

CAS No.

87676-06-0

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

1-(3-amino-4,5-dimethylthiophen-2-yl)ethanone

InChI

InChI=1S/C8H11NOS/c1-4-6(3)11-8(5(2)10)7(4)9/h9H2,1-3H3

InChI Key

IJEFQXHTHWVGTE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1N)C(=O)C)C

Origin of Product

United States

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